2-Methylthiophene-3-carboxamide
Overview
Description
2-Methylthiophene-3-carboxamide is an organic compound with the molecular formula C6H7NOS It belongs to the thiophene family, characterized by a sulfur-containing five-membered ring
Safety and Hazards
Future Directions
Thiophene-based analogs, including 2-Methylthiophene-3-carboxamide, have attracted significant interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered to be effective drugs in the current disease scenario and are expected to continue to be a focus of research in the future .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiophene-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with a suitable amide-forming reagent. For instance, the reaction of 2-methylthiophene with chloroformamide in the presence of a base like sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized at various positions using reagents like bromine or chlorinating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorinating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
2-Methylthiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
2-Methylthiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
3-Methylthiophene-2-carboxamide: Isomer with the carboxamide group at a different position.
2-Amino-N-methylthiophene-3-carboxamide: Contains an amino group, offering different reactivity and applications.
Uniqueness: 2-Methylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and in applications requiring specific electronic or steric characteristics.
Properties
IUPAC Name |
2-methylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWSZZMQVGWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618662 | |
Record name | 2-Methylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189329-96-2 | |
Record name | 2-Methylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 189329-96-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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